molecular formula C16H24FN5O15P2 B12740874 Gdp-2FMan CAS No. 67341-46-2

Gdp-2FMan

Cat. No.: B12740874
CAS No.: 67341-46-2
M. Wt: 607.3 g/mol
InChI Key: XCTFCJLBVWFRGN-MZLYXUEVSA-N
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Description

Guanosine diphosphate 2-deoxy-2-fluoro-D-mannose (Gdp-2FMan) is a nucleotide sugar analogue. It is structurally similar to guanosine diphosphate mannose (GDP-Man), but with a fluorine atom replacing the hydroxyl group at the 2-position of the mannose moiety. This compound is primarily used in biochemical research to study glycosylation processes and as an inhibitor of glycosyltransferase enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gdp-2FMan typically involves the following steps:

Industrial Production Methods

Industrial production of this compound is not widely reported, but it would likely involve large-scale enzymatic synthesis using recombinant microorganisms engineered to overexpress the necessary enzymes (e.g., phosphomannomutase) to facilitate the coupling reaction .

Chemical Reactions Analysis

Types of Reactions

Gdp-2FMan undergoes several types of chemical reactions, including:

    Substitution Reactions: Due to the presence of the fluorine atom, this compound can participate in nucleophilic substitution reactions.

    Hydrolysis: The diphosphate group can be hydrolyzed under acidic or enzymatic conditions.

Common Reagents and Conditions

    Enzymatic Reactions: Enzymes such as glycosyltransferases are commonly used to study the incorporation of this compound into glycoproteins.

    Chemical Reagents: Acidic or basic conditions can be used to hydrolyze the diphosphate group.

Major Products Formed

Scientific Research Applications

Gdp-2FMan has several applications in scientific research:

Mechanism of Action

Gdp-2FMan exerts its effects by inhibiting glycosyltransferase enzymes, which are responsible for the transfer of sugar moieties to proteins and lipids. The fluorine atom at the 2-position of the mannose moiety interferes with the enzyme’s active site, preventing the transfer of the sugar moiety and thus inhibiting glycosylation . This inhibition can lead to the accumulation of incomplete glycoproteins, affecting various cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Guanosine diphosphate mannose (GDP-Man): The parent compound, which lacks the fluorine substitution.

    2-deoxy-2-fluoro-D-glucose (2FGlc): Another fluorinated sugar analogue used in similar biochemical studies.

    Guanosine diphosphate fucose (GDP-Fuc): A related nucleotide sugar involved in fucosylation processes.

Uniqueness

Gdp-2FMan is unique due to the presence of the fluorine atom, which significantly alters its biochemical properties compared to GDP-Man. This modification makes it a valuable tool for studying glycosylation and for developing inhibitors of glycosyltransferase enzymes .

Properties

CAS No.

67341-46-2

Molecular Formula

C16H24FN5O15P2

Molecular Weight

607.3 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5S,6R)-3-fluoro-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate

InChI

InChI=1S/C16H24FN5O15P2/c17-6-10(26)8(24)4(1-23)35-15(6)36-39(31,32)37-38(29,30)33-2-5-9(25)11(27)14(34-5)22-3-19-7-12(22)20-16(18)21-13(7)28/h3-6,8-11,14-15,23-27H,1-2H2,(H,29,30)(H,31,32)(H3,18,20,21,28)/t4-,5-,6-,8-,9-,10-,11-,14-,15-/m1/s1

InChI Key

XCTFCJLBVWFRGN-MZLYXUEVSA-N

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)F)O)O)N=C(NC2=O)N

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(C(C(C(O4)CO)O)O)F)O)O)N=C(NC2=O)N

Origin of Product

United States

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